Cas no 32762-51-9 (Phenol, bromo-)

Phenol, bromo- structure
Phenol, bromo- structure
Product Name:Phenol, bromo-
CAS No:32762-51-9
MF:C6H5BrO
MW:173.007301092148
CID:314398
PubChem ID:7244
Update Time:2025-04-19

Phenol, bromo- Chemical and Physical Properties

Names and Identifiers

    • Phenol, bromo-
    • ortho-bromophenol
    • 1-bromo-2-hydroxy-benzene
    • WLN: QR BE
    • 2-Bromophenol, analytical standard
    • AM87485
    • NCGC00357156-01
    • o-Bromophenol
    • NSC-6970
    • Z56347198
    • Phenol, o-bromo-
    • AC-10760
    • bromo-phenol
    • EN300-16599
    • 2-Bromo-phenol
    • CS-D1158
    • UNII-A0UB206YF0
    • MFCD00002146
    • A0UB206YF0
    • DTXSID8052641
    • o-bromo-phenol
    • PS-5410
    • 2-bromo phenol
    • HSDB 7648
    • 2-Bromophenol 100 microg/mL in Methanol
    • NSC6970
    • 1-Bromo-2-hydroxybenzene
    • Q26421079
    • InChI=1/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8
    • EINECS 202-432-7
    • O-BROMOPHENOL [MI]
    • B0630
    • ortho-bromo-phenol
    • NS00002308
    • 2-Bromfenol
    • NSC 6970
    • bromo phenol
    • BROMOPHENOL
    • 32762-51-9
    • DTXCID5031214
    • FT-0611593
    • 95-56-7
    • Phenol, 2-bromo-; Phenol, o-bromo- (8CI); 2-Bromophenol; 2-Hydroxy-1-bromobenzene; NSC 6970; o-Bromophenol
    • 2-BROMOPHENOL
    • CHEBI:34264
    • CAS-95-56-7
    • BDBM50150783
    • A845333
    • DB04586
    • SCHEMBL49313
    • Phenol, 2-bromo-
    • bromphenol
    • 2BR
    • 2-Bromfenol [Czech]
    • Tox21_303903
    • CHEMBL186007
    • AKOS000121364
    • BRN 1905115
    • 2-bromanylphenol
    • 2-Bromophenol, 98%
    • Inchi: 1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H
    • InChI Key: VADKRMSMGWJZCF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1O

Computed Properties

  • Exact Mass: 171.95235
  • Monoisotopic Mass: 171.952
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: 透明无色至略黄色液体
  • Density: 1.4009 (rough estimate)
  • Melting Point: 5℃
  • Boiling Point: 223°C (rough estimate)
  • Flash Point: 42℃
  • Refractive Index: 1.5085 (estimate)
  • PSA: 20.23
  • LogP: 2.15470

Phenol, bromo- Security Information

  • Storage Condition:Flammable area

Phenol, bromo- Related Literature

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD